molecular formula C27H41N5O8 B589602 Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) CAS No. 147821-01-0

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)

Cat. No. B589602
CAS RN: 147821-01-0
M. Wt: 563.652
InChI Key: YDZUBBLQRCLQPS-CHLMOITFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Tyr-Val-Lys-Asp-aldehyde is a caspase-1 inhibitor . It can be used for disease research including anemia-associated to chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .


Molecular Structure Analysis

The molecular formula of Ac-Tyr-Val-Lys-Asp-aldehyde is C26H39N5O8 . Its molecular weight is 549.62 g/mol . The IUPAC name is (3S)-3-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Val-Lys-Asp-aldehyde include a molecular weight of 549.62 g/mol and a molecular formula of C26H39N5O8 . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . Its XLogP3 is -2.7 .

Scientific Research Applications

Peptides in Biochemical Research

Peptides, including sequences like "Ac-Tyr-Val-Lys-Asp-aldehyde," are studied extensively in biochemical research for their roles in various biological processes and potential therapeutic applications. The research spans understanding peptide structure-activity relationships, their synthesis, modifications, and applications in treating diseases or as tools in biochemical studies.

Structure-Activity Relationships of Peptides

Research on peptides often focuses on understanding how their structure affects their biological activity. For example, modifications to peptides, including acetylation (as indicated by "Ac-" in "Ac-Tyr-Val-Lys-Asp-aldehyde"), can significantly impact their stability, binding affinity to receptors, and overall biological activity (Badawy, 2013). These studies are crucial for designing peptide-based therapeutics with improved efficacy and reduced side effects.

Peptides as Therapeutic Agents

Peptides are explored as therapeutic agents for various conditions, including cancer, metabolic disorders, and infectious diseases. Their specificity and potency make them excellent candidates for drug development. For instance, the research into peptides as inhibitors of specific enzymes or receptors opens new avenues for treating diseases with high precision and minimal off-target effects (Rocha et al., 2020).

Peptide Synthesis and Modification Techniques

Advancements in peptide synthesis and modification techniques have enabled the production of peptides with specific properties, such as increased stability or enhanced biological activity. The use of D-amino acids, for instance, has been a strategy to increase peptide resistance to enzymatic degradation, thus enhancing their therapeutic potential (Okada, 2009).

Mechanism of Action

Target of Action

The primary target of Ac-Tyr-Val-Lys-Asp-aldehyde is Caspase-1 . Caspase-1 is a type of enzyme known as a cysteine-aspartic protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation. By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can influence these processes.

Mode of Action

Ac-Tyr-Val-Lys-Asp-aldehyde acts as an inhibitor of Caspase-1 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to changes in cellular processes such as apoptosis and inflammation.

Biochemical Pathways

The inhibition of Caspase-1 by Ac-Tyr-Val-Lys-Asp-aldehyde affects the apoptosis pathway. Caspase-1 is a key player in the initiation of this pathway, and its inhibition can prevent the cascade of events leading to programmed cell death. This can have downstream effects on cellular health and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Result of Action

By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can prevent the initiation of apoptosis, potentially promoting cell survival . This could have implications for diseases associated with excessive apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .

Action Environment

The action of Ac-Tyr-Val-Lys-Asp-aldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its efficacy .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHFYULXWTKCY-ROQCDXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) impact UVB-induced apoptosis in human keratinocytes?

A1: Ac-Tyr-Val-Lys-Asp-aldehyde is a known inhibitor of caspase-1 (also known as ICE-like protease). The research paper examined the effects of UVB irradiation on human keratinocyte HaCaT cells and found that UVB exposure leads to apoptotic changes. While the study showed that UVB irradiation led to a small increase in caspase-1 activity, pre-treatment with Ac-Tyr-Val-Lys-Asp-aldehyde did not have a significant effect on UVB-induced apoptosis in these cells []. This suggests that while caspase-1 activity might be slightly elevated after UVB exposure, it does not play a central role in the apoptotic process in this specific context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.